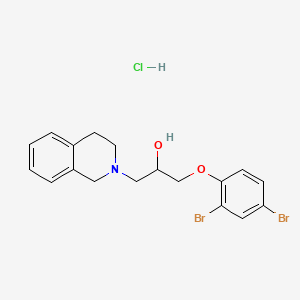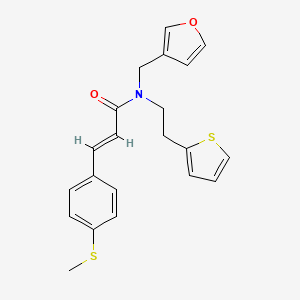![molecular formula C22H16O8 B2888052 Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate CAS No. 879923-48-5](/img/structure/B2888052.png)
Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Organic compounds like this typically consist of carbon, hydrogen, and oxygen atoms. They often have interesting chemical properties due to the presence of functional groups such as esters (like the acetyloxy and methoxycarbonyl groups in your compound), and aromatic rings (like the benzofuran rings in your compound) .
Synthesis Analysis
The synthesis of such compounds typically involves organic chemistry reactions such as esterification, Friedel-Crafts acylation, and various types of condensation reactions . Without specific synthesis routes for this compound, it’s hard to provide more detailed information.Molecular Structure Analysis
The molecular structure of organic compounds can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions of a compound like this would depend on the reactivity of its functional groups. For example, the ester groups might undergo hydrolysis or transesterification reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Scientific Research Applications
Organic Synthesis
This compound serves as a precursor in the synthesis of various organic molecules. Its structure is conducive to reactions such as addition-elimination and haloform reactions, which are fundamental in creating complex organic compounds. The methoxycarbonyl and acetyloxy groups, in particular, are versatile functional groups that can undergo further chemical transformations .
Medicinal Chemistry
In medicinal chemistry, this compound’s benzofuran moiety is of interest due to its potential biological activity. Benzofurans are known to exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. Researchers can modify the core structure to synthesize new drugs with improved efficacy and reduced toxicity .
Material Science
The compound’s unique structure allows for its use in the development of new materials. For instance, it can be incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength. Its application in creating gradient copolymers, which have a gradual change in composition along their length, is an example of its versatility in material science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-acetyloxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O8/c1-11(23)29-19-15-9-13(22(25)27-3)5-7-18(15)30-20(19)16-10-28-17-6-4-12(8-14(16)17)21(24)26-2/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHJZUUJFGYODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(OC2=C1C=C(C=C2)C(=O)OC)C3=COC4=C3C=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

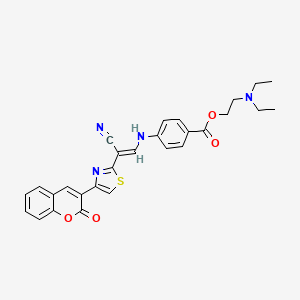
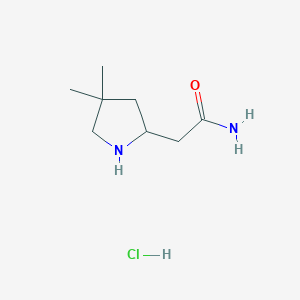
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)
![N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2887975.png)
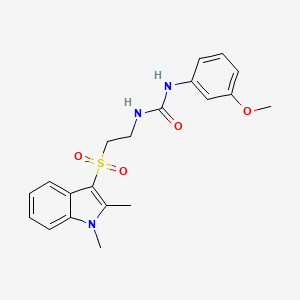
![2-(3,4-dimethoxyphenyl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2887978.png)
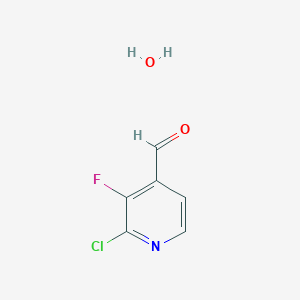
![Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2887981.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2887982.png)
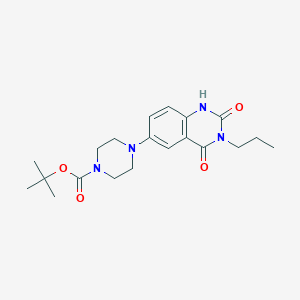
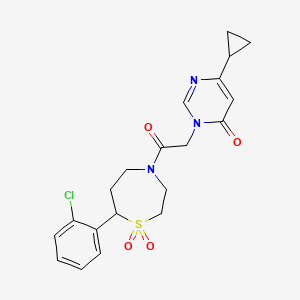
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2887989.png)
